molecular formula C20H19NO2S B2764954 N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide CAS No. 2034539-70-1

N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2764954
CAS RN: 2034539-70-1
M. Wt: 337.44
InChI Key: UJPRWJYGHGTHOU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known as HPPB and has been synthesized using various methods.

Scientific Research Applications

Chemoselective Synthesis

Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, producing compounds like N-(2-hydroxyphenyl)benzamides, which hold biological interest. These compounds have been characterized by various analytical and spectral methods, suggesting potential applications in synthetic and medicinal chemistry due to their biological relevance (Singh, Lakhan, & Singh, 2017).

Histone Deacetylase Inhibitors

N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including those with thiophene substitution, have been designed, synthesized, and evaluated for their ability to inhibit histone deacetylases. These compounds demonstrated inhibitory activity against enzymes and showed promising antiproliferative activity against various human cancer cell lines, suggesting their potential as novel therapeutic agents in cancer treatment (Jiao et al., 2009).

Antimicrobial Agents

The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers has been explored for their antimicrobial properties. These compounds exhibited significant activity against a range of bacterial and fungal strains, indicating their potential as effective antimicrobial agents (Bikobo et al., 2017).

Medicinal Chemistry Applications

A series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have been synthesized, demonstrating potential biological applications. These compounds have been screened for their inhibitory potential against human recombinant alkaline phosphatase and recombinant human and rat ecto-5′-nucleotidases, highlighting their significance in medicinal chemistry (Saeed et al., 2015).

properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c22-19(12-15-4-2-1-3-5-15)13-21-20(23)17-8-6-16(7-9-17)18-10-11-24-14-18/h1-11,14,19,22H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPRWJYGHGTHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide

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